1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one
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Overview
Description
1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is an organic compound characterized by its unique structure, which includes both an allyl ether and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with prop-2-en-1-ol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one exerts its effects involves its functional groups. The enone moiety can participate in Michael addition reactions, while the allyl ether group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
- 1-[(Prop-2-en-1-yl)oxy]propan-2-one
- 1-[(Prop-2-en-1-yl)oxy]butan-2-one
- 1-[(Prop-2-en-1-yl)oxy]pent-3-en-2-one
Comparison: Compared to these similar compounds, 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. For instance, the presence of both an allyl ether and an enone group allows for a wider range of chemical reactions and applications .
Properties
CAS No. |
497063-16-8 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-prop-2-enoxybut-3-en-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-5-9-6-7(8)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
RCYNGGOPRLDMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)C=C |
Origin of Product |
United States |
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